5-Bromo-2-isopropoxypyridine

Physicochemical property Medicinal chemistry ADME prediction

Medicinal chemists optimizing CNS leads face SAR disconnects when substituting alkoxy-pyridine building blocks. The isopropoxy group uniquely modulates steric bulk and membrane permeability. - **Key differentiator:** Higher lipophilicity (ACD/LogP 3.49) vs 5-bromo-2-methoxypyridine (2.61); quantifiable CMR 47.9 cm³. - **Reactivity:** C5-Br handle optimized for Suzuki-Miyaura couplings; 92% yield route from 2-fluoro-5-bromopyridine. - **Supply:** Reliable multi-kilogram scale-up; established purification (BP 228.3°C).

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 870521-31-6
Cat. No. B1291364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-isopropoxypyridine
CAS870521-31-6
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC=C(C=C1)Br
InChIInChI=1S/C8H10BrNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3
InChIKeyFSZRSTNRZUIEMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-isopropoxypyridine: Strategic Pyridine Building Block


5-Bromo-2-isopropoxypyridine (CAS 870521-31-6) is a halogenated heterocyclic compound belonging to the pyridine class, characterized by a bromine atom at the 5-position and an isopropoxy group at the 2-position . This substitution pattern confers a unique combination of lipophilicity (ACD/LogP 3.49) and steric bulk, alongside a reactive C5–Br handle for downstream functionalization . The compound is predominantly employed as a versatile intermediate in the synthesis of biologically active molecules, particularly histamine receptor modulators, owing to its balanced physicochemical properties and synthetic accessibility via multiple high-yielding routes [1].

1 Suzuki-Miyaura cross-coupling building block with balanced C5–Br reactivity
2 Suitable for SAR studies probing steric and lipophilic effects via isopropoxy group
3 Reported intermediate for histamine H3 receptor modulator libraries

Why 5-Bromo-2-isopropoxypyridine Cannot Be Easily Substituted


Direct substitution with closely related analogs such as 5-bromo-2-methoxypyridine (CAS 13472-85-0) or 5-bromo-2-ethoxypyridine (CAS 55849-30-4) is often not feasible without altering downstream compound properties or requiring significant route re-optimization . The isopropoxy group imparts a distinct steric and electronic profile—evidenced by a higher predicted boiling point (228.3°C vs. 197.0°C for the methoxy analog) and greater lipophilicity (ACD/LogP 3.49 vs. 2.61) . These differences directly influence reaction selectivity, purification characteristics, and the physicochemical properties of final drug candidates, including membrane permeability and metabolic stability . Furthermore, the specific reactivity of the C5–Br bond in cross-coupling reactions is influenced by the adjacent alkoxy group, making direct interchange with chloro- or iodo-analogs a non-trivial exercise that can lead to altered yields and impurity profiles .

Target Compound
Isopropoxy group Distinct steric bulk and lipophilicity (LogP ~3.49) influence membrane permeability and purification profile
C5–Br handle Balanced reactivity for Pd-catalyzed coupling; less prone to side reactions vs iodo analog
Methoxy / Ethoxy Analogs
Lipophilicity shift Lower LogP and boiling point may alter reaction selectivity and ADME properties
Steric mismatch Smaller alkoxy group can change binding interactions and coupling efficiency
Cl/I reactivity Aryl chloride needs harsher conditions; aryl iodide risks homocoupling

5-Bromo-2-isopropoxypyridine: Comparative Evidence vs. Analogs


Lipophilicity and Volatility vs. Methoxy Analog

5-Bromo-2-isopropoxypyridine exhibits significantly higher lipophilicity and a higher boiling point compared to the commonly used 5-bromo-2-methoxypyridine, as predicted by ACD/Labs Percepta . This is quantified by an ACD/LogP increase of 0.88 units and a boiling point elevation of 31.3°C at 760 mmHg [1].

Lipophilicity & Volatility vs Methoxy
Cross-study comparable
ΔLogP +0.88, ΔBP +31.3 °C
ACD/LogP 3.49 vs 2.61; BP 228.3 vs 197.0 °C
Higher lipophilicity supports CNS permeability studies; BP impacts purification strategy
Predicted values; experimental verification recommended
Physicochemical property Medicinal chemistry ADME prediction

Higher Synthetic Yield with 2-Fluoro-5-bromopyridine Route

5-Bromo-2-isopropoxypyridine can be synthesized via two primary routes with markedly different yields . Route 1, employing 2-iodopropane and 2-hydroxy-5-bromopyridine, achieves a 76% yield . In contrast, Route 2, utilizing 2-fluoro-5-bromopyridine, delivers a superior 92% yield under comparable nucleophilic aromatic substitution conditions .

Synthetic Yield: Route Comparison
Head-to-head
92% vs 76% yield
Route 2 (2-fluoro-5-bromopyridine) vs Route 1 (2-iodopropane)
Higher-yielding route supports cost-effective scale-up and library synthesis
Reaction conditions may require optimization for specific substrates
Synthetic methodology Process chemistry Yield optimization

Balanced Reactivity in Palladium-Catalyzed Cross-Coupling

The C5–Br bond in 5-bromo-2-isopropoxypyridine provides a strategic advantage over its chloro- and iodo-analogs in palladium-catalyzed cross-coupling reactions . Aryl bromides exhibit an optimal balance of reactivity and stability: they are more reactive than aryl chlorides (ArCl), which often require specialized, costly ligands for efficient coupling, yet they are more stable and less prone to unwanted side reactions compared to aryl iodides (ArI) [1]. This positions the bromo-derivative as the preferred handle for reliable Suzuki-Miyaura coupling to generate diverse biaryl libraries.

Cross-Coupling Reactivity Profile
Class-level inference
Ar–Br: moderate reactivity, broad compatibility
Reactivity order: Ar–I > Ar–Br >> Ar–Cl
Br handle enables reliable Suzuki coupling without specialized ligands
Review general aryl halide trends; substrate-specific validation advised
Cross-coupling Suzuki-Miyaura Reactivity Medicinal chemistry

Steric and Electronic Profile vs. Alkoxy Analogs

The isopropoxy group of the target compound imparts a larger molar refractivity (CMR) and a different electronic environment compared to the methoxy and ethoxy analogs . The predicted CMR for 5-bromo-2-isopropoxypyridine is 47.9 cm³, which is significantly higher than the 38.7 cm³ for 5-bromo-2-methoxypyridine [1]. This difference in steric bulk and polarizability can critically alter binding interactions in biological targets and influence the outcome of sterically sensitive chemical transformations.

Steric Profile vs Alkoxy Analogs
Cross-study comparable
CMR 47.9 vs 38.7 cm³
ΔCMR +9.2 vs methoxy analog; +4.6 vs ethoxy
Larger steric bulk enables probing of hydrophobic pockets in SAR
Predicted values; confirm with experimental crystallography or binding assays
Structure-Activity Relationship (SAR) Medicinal chemistry Physicochemical property

Key Intermediate for Histamine H3 Receptor Modulators

5-Bromo-2-isopropoxypyridine is a documented precursor in the synthesis of azepino[4,5-b]indoles, a class of compounds investigated as histamine receptor modulators for cognitive and psychotic disorders [1]. This specific application is not a general property of all 5-bromo-2-alkoxypyridines but is tied to the unique combination of the isopropoxy group and the C5–Br handle, which facilitates a key Suzuki coupling step in the published synthetic route .

Histamine H3 Modulator Intermediate
Supporting evidence
Documented in patent syntheses of azepinoindoles
References: US20090326218, AU2009308708B2
Reported use in a CNS-targeted library; may inform procurement for similar programs
Validate synthetic compatibility with your specific route
Drug discovery Histamine receptor Neuroscience CNS disorders

5-Bromo-2-isopropoxypyridine: Research and Industrial Applications


Suzuki-Miyaura Coupling for CNS-Penetrant Drug Candidates

Procure 5-bromo-2-isopropoxypyridine to serve as the aryl bromide partner in Suzuki-Miyaura couplings aimed at constructing biaryl cores for CNS drug discovery programs. Its favorable lipophilicity (ACD/LogP 3.49) and balanced reactivity make it an ideal fragment for generating leads with optimized blood-brain barrier permeability . The high-yielding synthetic route (92%) from 2-fluoro-5-bromopyridine ensures cost-effective access for parallel synthesis libraries .

SAR Exploration of Steric Effects in Hit-to-Lead Programs

Use 5-bromo-2-isopropoxypyridine as a comparator to its methoxy and ethoxy analogs in SAR studies. The quantifiably larger molar refractivity (CMR 47.9 cm³) and distinct LogP value provide a measurable probe for steric and lipophilic contributions to target binding . This enables data-driven decisions in optimizing lead compounds for potency, selectivity, and physicochemical properties .

Scalable Synthesis of Histamine H3 Modulator Intermediates

Employ 5-bromo-2-isopropoxypyridine as a key intermediate in the scale-up synthesis of azepino[4,5-b]indole derivatives, a validated class of histamine H3 receptor modulators [1]. The optimized synthetic route and established purification profile (boiling point 228.3°C) support efficient process development and multi-kilogram production for preclinical and clinical supply .

Application
Selection Property
Validation Focus
CNS drug candidate synthesis via Suzuki coupling
C5–Br reactivity and lipophilicity profile
Cross-coupling efficiency and predicted CNS permeability
SAR exploration of steric and lipophilic effects
Isopropoxy steric bulk (CMR) and LogP difference vs analogs
Binding affinity modulation and selectivity in target assays
Scale-up of histamine H3 modulator intermediates
High-yielding synthetic route and boiling point for purification
Process robustness, impurity control, and literature reproducibility

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